molecular formula C12H12N2O3S B1425006 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-40-9

1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1425006
M. Wt: 264.3 g/mol
InChI Key: VEZNMMRDKUGBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, also known as MBAC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MBAC is a heterocyclic compound that contains both a benzothiazole ring and an azetidine ring. It has been shown to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties.

Scientific Research Applications

Antimicrobial Activity

1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. Research has demonstrated variable and modest activity against strains of bacteria and fungi. This includes work on new pyridine derivatives synthesized from 2-amino substituted benzothiazoles, showing considerable antibacterial activity (Patel, Agravat, & Shaikh, 2011). Similarly, studies on the synthesis of spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2′-[1,3]thiazolo[3,2-a] pyrimidine] derivatives have shown antimicrobial potential (Zeng, Ren, Fu, & Li, 2018).

Anticancer and Antioxidant Properties

Recent studies have highlighted the synthesis of metal complexes using derivatives of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, demonstrating promising results against bacterial pathogens and fungi. These complexes have shown good antioxidant properties and activity against human endometrial cancer cell lines (Kyhoiesh & Al-adilee, 2022).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel heterocyclic compounds, such as diastereoselective benzothiazole β-lactam conjugates, which have shown moderate antimicrobial activities and potential as medicines (Alborz et al., 2018). Additionally, research into the synthesis of azo dyes derived from barbituric acid using 6-methoxy-1,3-benzothiazol-2-amine has contributed to advancements in dye chemistry and electrochemical studies (Harisha, Keshavayya, Swamy, & Viswanath, 2017).

Biochemical Research

In biochemical research, derivatives of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid have been used to study various biochemical reactions and synthesis processes, such as the reduction of N-alkoxycarbonyl derivatives of α-iminocarboxylic acids, contributing to a deeper understanding of organic synthesis and reaction mechanisms (Nurdinov, Liepin'sh, & Kalvin'sh, 1993).

properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-8-2-3-9-10(4-8)18-12(13-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNMMRDKUGBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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